Oxo-Sotalolhydrochlorid
Übersicht
Beschreibung
Oxo Sotalol Hydrochloride is a methanesulfonanilide derivative known for its significant role as an antiarrhythmic agent. It is primarily used to treat life-threatening ventricular arrhythmias and to maintain normal sinus rhythm in patients with atrial fibrillation or flutter . This compound exhibits both beta-adrenergic blocking and potassium channel inhibiting properties, making it a unique and effective medication in the management of cardiac arrhythmias .
Wissenschaftliche Forschungsanwendungen
Oxo Sotalol Hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
Oxo Sotalol Hydrochloride primarily targets the rapid potassium channels and beta-1 adrenoceptors in the myocardium . The rapid potassium channels play a crucial role in the repolarization phase of the cardiac action potential, while beta-1 adrenoceptors are involved in regulating the heart rate and force of contraction .
Mode of Action
Oxo Sotalol Hydrochloride acts as a competitive inhibitor of the rapid potassium channels . This inhibition lengthens the duration of action potentials and the refractory period in the atria and ventricles . The inhibition of rapid potassium channels increases as heart rate decreases, which is why adverse effects like torsades de points are more likely to be seen at lower heart rates .
Additionally, Oxo Sotalol Hydrochloride also has beta adrenergic receptor blocking activity . This beta-blocking ability further prolongs action potentials . These actions combine to produce a negative inotropic effect that reduces the strength of contractility of muscle cells in the heart .
Biochemical Pathways
The primary biochemical pathway affected by Oxo Sotalol Hydrochloride is the cardiac action potential pathway . By inhibiting the rapid potassium channels and blocking beta-1 adrenoceptors, Oxo Sotalol Hydrochloride prolongs the action potentials, thereby affecting the electrical conduction system of the heart .
Pharmacokinetics
The pharmacokinetic properties of Oxo Sotalol Hydrochloride include its absorption, distribution, metabolism, and excretion (ADME). It is excreted in urine as unchanged drug . The clearance of Oxo Sotalol Hydrochloride is dependent on renal function .
Result of Action
The molecular and cellular effects of Oxo Sotalol Hydrochloride’s action include the lengthening of the duration of action potentials and the refractory period in the atria and ventricles . This results in a slower heart rate and reduced strength of contractility of muscle cells in the heart . It also leads to an extension of the QT interval, which is associated with the induction of arrhythmia in patients .
Action Environment
The action, efficacy, and stability of Oxo Sotalol Hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can interact with Oxo Sotalol Hydrochloride and potentially alter its effects . Additionally, patient-specific factors such as renal function can impact the clearance and thus the bioavailability of Oxo Sotalol Hydrochloride .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Oxo Sotalol Hydrochloride involves the reaction of methanesulfonamide with 4-(1-hydroxy-2-(isopropylamino)ethyl)phenol. The reaction typically occurs in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt . The process can be summarized as follows:
- Methanesulfonamide is reacted with 4-(1-hydroxy-2-(isopropylamino)ethyl)phenol.
- Hydrochloric acid is added to form the hydrochloride salt.
- The product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of Oxo Sotalol Hydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and related substances .
Analyse Chemischer Reaktionen
Types of Reactions: Oxo Sotalol Hydrochloride undergoes several types of chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH₄) can be used as a reducing agent.
Substitution: Strong nucleophiles such as sodium methoxide (NaOCH₃) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction typically results in the formation of secondary amines.
Substitution: Substitution reactions can yield various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Metoprolol: A selective beta-blocker used to treat hypertension and angina.
Xarelto (Rivaroxaban): An anticoagulant used to prevent blood clots.
Comparison:
Eigenschaften
IUPAC Name |
N-[4-[2-(propan-2-ylamino)acetyl]phenyl]methanesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,13-14H,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJCHLFPMKTGCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204314 | |
Record name | Oxo sotalol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5576-49-8 | |
Record name | Methanesulfonamide, N-[4-[2-[(1-methylethyl)amino]acetyl]phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5576-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxo sotalol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005576498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxo sotalol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[4-[[(1-methylethyl)amino]acetyl]phenyl]-, monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.352 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXO SOTALOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376S9KZ5JO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.